![molecular formula C27H23NO6S B281593 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281593.png)
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been synthesized for various scientific research applications. It is a naphthofuran-based compound that has shown potential in different biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of carbonic anhydrase IX (CA IX) by binding to its active site. CA IX is an enzyme that is involved in regulating the pH of the tumor microenvironment. The inhibition of CA IX leads to the accumulation of carbon dioxide and a decrease in pH, which results in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include the inhibition of CA IX, which leads to the accumulation of carbon dioxide and a decrease in pH. This compound has also been found to be a fluorescent probe for the detection of zinc ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments include its potency as a CA IX inhibitor and its ability to detect zinc ions in biological samples. However, one limitation of this compound is its complex synthesis process, which may limit its availability for use in experiments.
Direcciones Futuras
There are several future directions for the use of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential as a therapeutic agent for cancer treatment. Additionally, further studies can be conducted to investigate its ability to detect other metal ions in biological samples.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a multi-step process that includes naphthofuran synthesis, sulfonamide formation, and esterification. The starting material for this synthesis is 2-Methoxyethyl 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylate, which is converted to the corresponding amine by reduction with palladium on carbon. The amine is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide. Finally, the esterification of the sulfonamide with methoxyethyl alcohol is carried out to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used in various scientific research applications. It has been found to be a potent inhibitor of human carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many cancers. The inhibition of CA IX has been suggested as a potential therapeutic strategy for cancer treatment. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples.
Propiedades
Fórmula molecular |
C27H23NO6S |
|---|---|
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H23NO6S/c1-17-25(27(29)33-14-13-32-2)23-16-24(21-9-5-6-10-22(21)26(23)34-17)28-35(30,31)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-16,28H,13-14H2,1-2H3 |
Clave InChI |
KDGZTRRNUXFUOJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC |
SMILES canónico |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




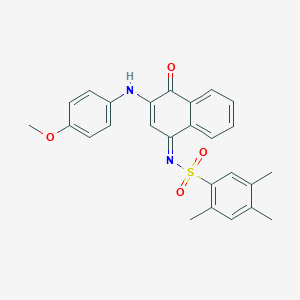
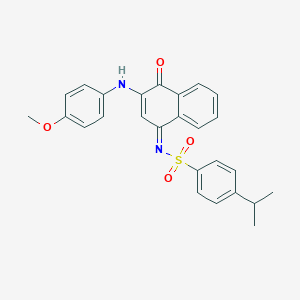
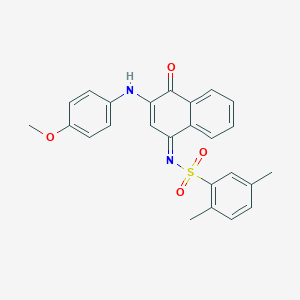
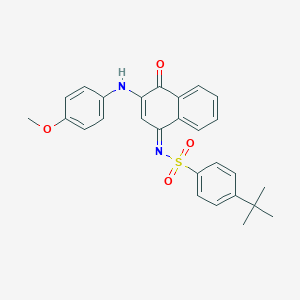
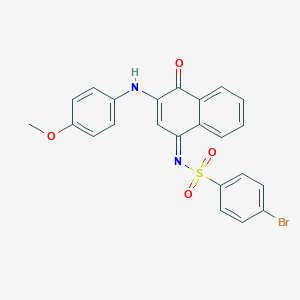
![N-(2-naphthylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281525.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![N-benzoyl-2,5-dimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281527.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281531.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281534.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281535.png)